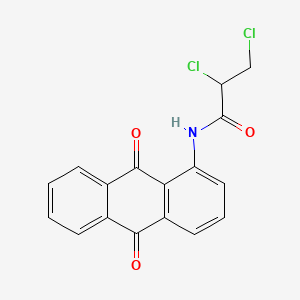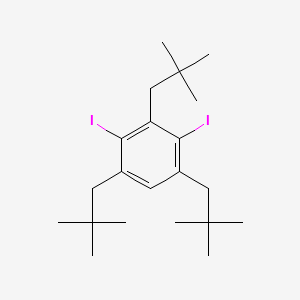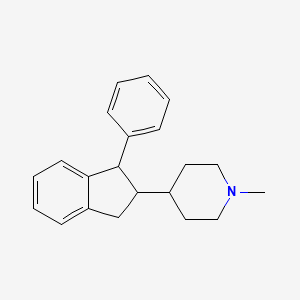![molecular formula C12H22ClNS B13947515 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is a synthetic organic compound with a unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a chloroethyl group and a methanethiol moiety adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Azaspiro Moiety: The azaspiro moiety is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Addition of the Chloroethyl Group: The chloroethyl group is added through an alkylation reaction using 2-chloroethanol and a suitable base.
Incorporation of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The methanethiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
(2-(2-Bromoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol: Similar structure with a bromoethyl group instead of a chloroethyl group.
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)ethanethiol: Similar structure with an ethanethiol group instead of a methanethiol group.
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanesulfonic acid: Similar structure with a methanesulfonic acid group instead of a methanethiol group.
Uniqueness
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C12H22ClNS |
|---|---|
分子量 |
247.83 g/mol |
IUPAC 名称 |
[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanethiol |
InChI |
InChI=1S/C12H22ClNS/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10H2 |
InChI 键 |
VYBNKZQMVGYFNR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1CS)CCN(C2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)







